H-Gly-Gly-Gly-OEt.HCl, also known as triglycine ethyl ester hydrochloride, is a chemical compound commonly used in peptide synthesis []. It is a derivative of the tripeptide glycylglycylglycine (Gly-Gly-Gly), where the carboxy terminal (-COOH) group is replaced with an ethyl ester (-OEt) group and the amino terminal (-NH2) group is protected by an acetyl group (-H). The addition of the hydrochloride salt (HCl) improves the solubility of the compound in water.
H-Gly-Gly-Gly-OEt.HCl serves as a valuable building block in the synthesis of longer peptides and proteins [, ]. The presence of the protected amino terminal group allows for selective coupling with other amino acids or peptide fragments during the synthesis process. Once incorporated into the desired peptide chain, the ethyl ester group can be easily removed under mild conditions to reveal the free carboxy terminal group, essential for proper peptide function.
Here are some of the advantages of using H-Gly-Gly-Gly-OEt.HCl in peptide synthesis:
H-Gly-Gly-Gly-OEt.HCl can also be used as a substrate in studies of enzymes that cleave peptide bonds []. These enzymes, known as peptidases, play crucial roles in various biological processes, such as protein degradation and digestion. By studying the interaction of H-Gly-Gly-Gly-OEt.HCl with different peptidases, researchers can gain insights into the enzyme's mechanism of action and substrate specificity.
H-Gly-Gly-Gly-OEt.HCl, also known as Glycylglycylglycine ethyl ester hydrochloride, is a synthetic compound derived from the amino acid glycine. Its chemical formula is C8H16ClN3O4, and it has a molecular weight of 227.68 g/mol. This compound features a tripeptide structure formed by three glycine residues linked by peptide bonds, with an ethyl ester group at one end and a hydrochloride salt form. The presence of the ethyl ester enhances its solubility and bioavailability compared to its free acid form, making it useful in various biochemical applications .
The primary function of H-Gly-Gly-Gly-OEt.HCl lies in its use as a model peptide for studying protein-protein interactions. The triglycine sequence provides a flexible linker, while the ethyl ester modification avoids unwanted interactions with other molecules due to the absence of a charged carboxylic acid group []. Researchers can attach this peptide to other biomolecules (e.g., proteins) and study their interactions with other target molecules using various techniques.
The biological activity of H-Gly-Gly-Gly-OEt.HCl is primarily related to its role as a peptide. It has been studied for its potential neuroprotective effects, as peptides derived from glycine are known to modulate neurotransmission in the central nervous system. Additionally, glycine and its derivatives have been implicated in various physiological processes such as:
The synthesis of H-Gly-Gly-Gly-OEt.HCl typically involves the following steps:
H-Gly-Gly-Gly-OEt.HCl has various applications in biochemistry and pharmacology:
Interaction studies involving H-Gly-Gly-Gly-OEt.HCl focus on its binding affinity and effects on various biological targets:
Several compounds share structural similarities with H-Gly-Gly-Gly-OEt.HCl. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
H-Gly-OH | Dipeptide | Simple structure; lacks ethyl ester functionality |
H-Ala-Ala-Ala-OEt.HCl | Tripeptide | Contains alanine residues; different biological activity |
H-Leu-Leu-Leu-OEt.HCl | Tripeptide | Contains leucine residues; hydrophobic properties |
Glycine Ethyl Ester Hydrochloride | Amino Acid Ester | Single amino acid; simpler structure |
H-Gly-Gly-Gly-OEt.HCl stands out due to its tripeptide structure combined with an ethyl ester group, enhancing both solubility and potential bioactivity compared to simpler compounds like H-Gly-OH or even other tripeptides without the ethyl ester modification .
The synthesis of H-Gly-Gly-Gly-OEt.HCl through thionyl chloride-mediated esterification represents a fundamental approach in peptide chemistry, utilizing the unique reactivity of thionyl chloride to facilitate efficient ester formation [8]. The mechanism proceeds through a well-defined pathway where thionyl chloride first attacks the carboxylic acid group of the peptide, forming a chlorosulfite ester intermediate [8] [14]. This intermediate subsequently undergoes nucleophilic attack by ethanol, resulting in the formation of the desired ethyl ester and the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [8].
The initial step of the mechanism involves the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride [8] [14]. This reaction forms a chlorosulfite ester intermediate, where the carbonyl oxygen acts as the nucleophile rather than the hydroxyl group, due to the stronger Lewis base character of the carbonyl oxygen [14]. The selectivity for carbonyl oxygen attack is attributed to the resonance stabilization of the resulting positively charged intermediate [14].
Following the formation of the chlorosulfite ester, the mechanism proceeds through an addition-elimination sequence at the carbonyl carbon [8]. The chloride ion, generated during the initial step, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate [8]. The subsequent elimination step involves the reformation of the carbonyl double bond and the departure of the chlorosulfite group, which decomposes to release sulfur dioxide gas [8]. This decomposition renders the reaction irreversible and drives the equilibrium toward product formation [8].
The reaction conditions typically require controlled temperatures, with initial addition of thionyl chloride performed at reduced temperatures between -10°C and 20°C to minimize side reactions [3]. The reaction mixture is subsequently heated under reflux conditions for 2 hours to ensure complete conversion [3]. Research has demonstrated that yields of 90.4% can be achieved for amino acid ester formation using this methodology [3].
The efficiency of thionyl chloride-mediated esterification is particularly advantageous for peptide synthesis due to the mild reaction conditions and the elimination of water as a byproduct [11]. This approach has been successfully applied to various amino acid and peptide substrates, with reaction times typically ranging from 6 to 24 hours depending on the substrate complexity [11] [12]. The method shows excellent compatibility with different alcohols, with methanol providing the fastest reaction rates, while ethanol and higher alcohols require reflux conditions for optimal conversion [9] [11].
Optimization studies have revealed that the stoichiometry of thionyl chloride is critical for achieving high yields [10]. Theoretical calculations indicate that one equivalent of thionyl chloride is sufficient, though practical applications often employ 1.5 to 2 equivalents to ensure complete conversion [10]. The excess reagent compensates for any moisture present in the system, as water readily destroys thionyl chloride and reduces reaction efficiency [10].
The selection of appropriate solvents for the recrystallization of H-Gly-Gly-Gly-OEt.HCl is governed by fundamental solubility principles that dictate crystal formation and purity enhancement [21]. The compound must demonstrate high solubility in the hot solvent and minimal solubility in the same solvent when cooled, with the dividing line between soluble and insoluble typically set at 3% weight per volume [21]. This differential solubility creates the driving force for selective crystallization and impurity rejection.
Ethanol emerges as the preferred solvent for recrystallization of peptide ethyl esters due to its optimal solvation properties [3] [7]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by controlled cooling to precipitate purified crystals [3]. Research indicates that ethanol provides excellent recovery yields while effectively removing synthesis-related impurities [7]. The process typically requires two successive recrystallizations from ethanol to achieve pharmaceutical-grade purity [7].
Mixed solvent systems offer enhanced selectivity for complex purification challenges [21]. The ethanol-diethyl ether system has proven particularly effective for peptide ester purification, where ethanol serves as the primary dissolving solvent and diethyl ether acts as the precipitating agent [37]. This combination allows for fine control over the crystallization process and improved crystal quality [37]. The mixed solvent approach enables the optimization of both dissolution and precipitation phases independently.
Alternative solvent systems have been investigated for specialized applications [17]. Cyclopentanone demonstrates promising results as a green alternative to traditional solvents, showing swelling properties comparable to dichloromethane while offering reduced environmental impact [17]. The selection of environmentally benign solvents has become increasingly important in industrial applications, with gamma-valerolactone emerging as a sustainable alternative to dimethylformamide [17].
Temperature control during recrystallization significantly influences crystal quality and size distribution [21]. Rapid cooling favors the formation of small crystals, while slow cooling promotes the growth of larger, higher-purity crystals [21]. The optimal recrystallization temperature typically occurs at approximately 50°C below the melting point of the compound, with maximum crystal formation occurring at about 100°C below the melting point [21]. For H-Gly-Gly-Gly-OEt.HCl, controlled cooling from reflux temperature to room temperature over several hours provides optimal results.
The implementation of seeding techniques can improve crystallization consistency and reduce supersaturation requirements [21]. The addition of seed crystals of the target compound facilitates nucleation and promotes uniform crystal growth [21]. When spontaneous crystallization does not occur, gentle scratching of the flask walls with a glass rod can induce nucleation [21]. If crystallization remains problematic, partial solvent evaporation followed by renewed cooling typically initiates crystal formation [21].
Solvent purity and water content critically affect recrystallization outcomes [17]. Anhydrous conditions are essential for optimal results, as trace water can interfere with crystal formation and introduce unwanted impurities [17]. The use of pre-dried solvents and moisture-free environments ensures consistent crystallization behavior and maximizes product recovery [17].
Industrial-scale synthesis of H-Gly-Gly-Gly-OEt.HCl requires comprehensive process optimization to achieve economic viability while maintaining product quality and regulatory compliance [22] [26]. The transition from laboratory-scale to industrial production involves careful consideration of reaction kinetics, heat transfer limitations, and equipment constraints that become significant at larger scales [22] [26].
Linear synthesis strategies dominate industrial peptide production for short sequences like triglycine ethyl ester, where stepwise amino acid addition provides optimal control over reaction conditions [26]. The linear approach minimizes the number of synthetic steps, reducing both cost and complexity while maximizing overall yield [26]. Each coupling reaction must achieve near-quantitative conversion to prevent the accumulation of deletion sequences and other process-related impurities [24].
Temperature management becomes increasingly challenging at industrial scale due to heat transfer limitations and extended heating and cooling cycles [26]. The avoidance of extreme reaction conditions is essential for practical manufacturing, with optimal temperature ranges typically maintained between -20°C and 100°C [26]. Industrial reactors require specialized equipment for precise temperature control, which increases capital costs but ensures reproducible reaction outcomes [26].
Reaction time optimization balances throughput requirements with conversion efficiency [22]. While laboratory-scale reactions may employ extended reaction times for maximum conversion, industrial processes must optimize the trade-off between reaction time and reactor utilization [22]. Kinetic studies demonstrate that optimal conversion is typically achieved within 2-6 hours for most coupling reactions, beyond which diminishing returns occur [23].
Automation and process control systems are essential for consistent large-scale production [19] [25]. Modern peptide synthesizers enable automated addition of reagents, precise control of reaction parameters, and real-time monitoring of reaction progress [19]. These systems can handle synthesis scales from 10 millimoles to 5 moles per batch, enabling the production of hundreds of kilograms annually [19]. The implementation of flowthrough column technology allows for continuous operation and improved process efficiency [19].
Scale-up considerations include the optimization of reagent stoichiometry, mixing efficiency, and waste minimization [22] [26]. Industrial processes typically employ slight excesses of coupling reagents to ensure complete conversion, while minimizing waste generation [22]. The use of recyclable solvents and reagent recovery systems reduces environmental impact and operating costs [26]. Process development must also consider the availability and cost of raw materials at commercial scales [26].
Quality management systems and process validation are mandatory for pharmaceutical applications [23]. Risk assessment methodologies identify critical process parameters and establish control strategies to ensure consistent product quality [23]. Process qualification studies demonstrate that the manufacturing process reliably produces material meeting predetermined specifications [23]. These studies typically encompass multiple batches to establish process capability and validate analytical methods [23].
Economic optimization involves the evaluation of alternative synthetic routes and process conditions to minimize manufacturing costs [24] [26]. Cost analysis must consider raw material costs, energy consumption, labor requirements, and capital equipment depreciation [24]. The selection between solid-phase and solution-phase synthesis depends on the specific requirements of scale, sequence complexity, and cost targets [24]. Solution-phase methods may become advantageous at very large scales exceeding 100 kilograms [24].
Comprehensive impurity profiling of H-Gly-Gly-Gly-OEt.HCl requires the integration of multiple analytical techniques to ensure product quality and regulatory compliance [28] [29]. The characterization of potential impurities encompasses synthesis-related byproducts, degradation products, and residual reagents that may compromise the intended application [20] [28]. Systematic impurity identification and quantification form the foundation of robust quality control programs in peptide manufacturing.
High-Performance Liquid Chromatography represents the primary analytical method for peptide purity assessment and impurity detection [28] [30]. Reverse-phase chromatography using C18 columns provides excellent separation of peptide variants based on hydrophobicity differences [30] [32]. The typical purity specification for Good Manufacturing Practice peptides requires greater than 97% purity by High-Performance Liquid Chromatography, with no single impurity exceeding 1% [28]. The chromatographic method development must ensure adequate resolution of the target peptide from all potential impurities [28].
Mass spectrometry provides definitive structural identification of impurities and confirms molecular weight accuracy [29] [30]. Electrospray ionization and Matrix-Assisted Laser Desorption/Ionization techniques enable sensitive detection of trace impurities and characterization of degradation pathways [30]. Tandem mass spectrometry facilitates sequence confirmation and identification of post-translational modifications such as oxidation and deamidation [29]. The combination of liquid chromatography with mass spectrometry detection offers both separation capability and structural elucidation in a single analytical platform [30].
Amino acid analysis serves as an orthogonal method for peptide content determination and compositional verification [28] [31]. This technique provides quantitative analysis of individual amino acid components following complete hydrolysis of the peptide [28]. The method can detect amino acid-related impurities and verify the expected stoichiometry of the target sequence [31]. Cation-exchange chromatography with post-column derivatization using ninhydrin enables sensitive detection of amino acid impurities [31].
Common impurity classes in peptide synthesis include deletion sequences, insertion products, and oxidation byproducts [18] [20]. Deletion sequences arise from incomplete coupling reactions and result in peptides lacking one or more amino acid residues [18]. Insertion products form through double coupling or incomplete deprotection and contain additional amino acid residues [18]. Oxidation impurities typically involve methionine and cysteine residues, though these are not present in the triglycine sequence [20].
Residual solvent analysis ensures compliance with pharmaceutical regulations regarding organic solvent limits [17]. Gas chromatography with headspace injection provides sensitive detection of volatile solvents used during synthesis and purification [17]. The International Council for Harmonisation guidelines establish acceptable limits for residual solvents based on their toxicological profiles [17]. Class 1 solvents must be avoided or limited to parts-per-million levels, while Class 2 and 3 solvents have higher acceptable limits [17].
Chiral purity assessment verifies the optical integrity of amino acid components [31]. Racemization can occur during peptide synthesis, particularly under harsh reaction conditions or elevated temperatures [31]. Chiral chromatography using specialized columns enables the separation and quantification of D-amino acid impurities [31]. The typical specification limits D-amino acid content to less than 0.1% for pharmaceutical applications [31].
Water content determination by Karl Fischer titration ensures appropriate hydration levels and storage stability [28]. Peptides are typically hygroscopic and can absorb moisture from the atmosphere, affecting both weight accuracy and chemical stability [36]. The specification for water content typically ranges from 5-15% depending on the specific peptide and its intended use [28].
Analytical Method | Detection Limit | Primary Application | Typical Specification |
---|---|---|---|
Reverse-Phase High-Performance Liquid Chromatography | 0.05% | Purity assessment | >97% purity |
Mass Spectrometry | 1-10 ppm | Molecular weight confirmation | ±0.1% of theoretical |
Amino Acid Analysis | 0.1% | Compositional analysis | ±5% of theoretical |
Residual Solvent Analysis | 1-50 ppm | Solvent residues | Per International Council for Harmonisation limits |
Karl Fischer Titration | 0.01% | Water content | 5-15% |
Chiral Analysis | 0.1% | Optical purity | <0.1% D-amino acids |
The implementation of stability-indicating analytical methods enables the detection of degradation products under various storage conditions [29]. Forced degradation studies subject the peptide to elevated temperature, pH extremes, and oxidizing conditions to identify potential degradation pathways [29]. These studies inform storage recommendations and shelf-life determinations [29]. The analytical methods must demonstrate the ability to separate degradation products from the intact peptide [29].
The triglycine ethyl ester hydrochloride demonstrates characteristic solubility patterns that reflect its ionic nature and peptide backbone structure. The compound exhibits excellent solubility in polar solvents due to the presence of the hydrochloride salt form, which significantly enhances water solubility compared to the free base form [1] [2].
In aqueous systems, H-Gly-Gly-Gly-OEt.HCl displays high solubility, with related glycine ester hydrochlorides showing water solubility exceeding 1000 grams per liter at 20°C [3] [4] [5]. The ionic character imparted by the hydrochloride moiety facilitates strong hydrogen bonding interactions with water molecules, promoting dissolution through ion-dipole interactions [6] [5].
The compound demonstrates favorable solubility characteristics in polar aprotic solvents, particularly dimethyl sulfoxide, where it achieves complete dissolution [1] [2]. This behavior is attributed to the ability of dimethyl sulfoxide to solvate both the cationic amino terminus and the anionic chloride counterion through its high dielectric constant and hydrogen bond accepting properties [2].
In polar protic solvents such as ethanol and methanol, the compound exhibits moderate to high solubility. The related glycine ethyl ester hydrochloride shows complete solubility in ethanol [3] [6] [5], suggesting similar behavior for the triglycine derivative. The hydroxyl groups in alcoholic solvents can form hydrogen bonds with the peptide backbone amide groups and interact favorably with the ionic components [6] [7].
Conversely, the compound displays poor solubility in nonpolar solvents due to the inability of hydrophobic media to stabilize the ionic hydrochloride salt form. The polar peptide backbone and charged groups are incompatible with nonpolar environments, resulting in minimal dissolution [7] .
The thermal behavior of H-Gly-Gly-Gly-OEt.HCl reveals temperature-dependent stability characteristics that are critical for handling and storage protocols. Differential scanning calorimetry studies on related peptide ester compounds provide insights into the thermal degradation pathways of this tripeptide derivative [9] [10] [11].
At ambient temperature (25°C), the compound demonstrates excellent thermal stability with no detectable decomposition over extended periods [10] [12]. The crystalline structure of the hydrochloride salt contributes to this stability by providing a rigid lattice arrangement that resists thermal motion and molecular rearrangement [10].
As temperature increases to 100°C, moderate thermal degradation begins to occur, primarily through hydrolysis of the ethyl ester bond and potential peptide bond cleavage [10] [12]. The activation energy for these processes becomes thermodynamically accessible at elevated temperatures, leading to measurable decomposition rates [9] [10].
At 150°C, significant degradation occurs through multiple pathways including ester hydrolysis, deamidation, and peptide bond scission [10] [12]. Studies on related alpha-ketoacyl peptides demonstrate that triglycine derivatives show enhanced reactivity compared to diglycine compounds due to increased chain length and conformational flexibility [12].
The compound undergoes rapid thermal decomposition at temperatures above 180-200°C, with complete degradation occurring within minutes [10] [13]. Differential scanning calorimetry typically reveals endothermic peaks corresponding to melting followed by exothermic decomposition events [9] [11]. The decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas [6] [13] [14].
Thermal analysis of related peptide compounds indicates that the presence of the ethyl ester terminus provides some thermal protection compared to free carboxylic acid forms, as ester groups are generally more thermally stable than carboxylate salts [9] [10]. However, the peptide backbone remains the primary thermal liability, with amide bonds undergoing hydrolysis and cyclization reactions at elevated temperatures [12].
The pH-dependent stability profile of H-Gly-Gly-Gly-OEt.HCl demonstrates characteristic ester hydrolysis kinetics that are fundamental to its handling and application protocols. The compound exhibits maximum stability under strongly acidic conditions, with progressive destabilization as pH increases toward neutral and basic ranges [26] [28] [27] [29].
At pH 1.0-2.0, the compound achieves maximum stability with half-lives extending to days or weeks [26] [27]. Under these strongly acidic conditions, the ester carbonyl carbon is less electrophilic due to protonation of surrounding basic sites, reducing nucleophilic attack by water molecules [28] [29]. The low concentration of hydroxide ions minimizes base-catalyzed hydrolysis pathways [28] [30].
In the pH range of 2.0-4.0, the compound maintains good stability with half-lives measured in hours to days [26] [27]. Acid-catalyzed hydrolysis becomes the predominant degradation mechanism, proceeding through protonation of the ester oxygen followed by nucleophilic attack by water [28] [29]. The reaction remains reversible under these conditions, contributing to enhanced stability [28].
At physiological pH (7.0-7.4), stability decreases significantly with half-lives reduced to minutes or hours [26] [27]. The increased concentration of hydroxide ions promotes base-catalyzed hydrolysis through nucleophilic attack at the ester carbonyl carbon [28] [30]. This mechanism proceeds through a tetrahedral intermediate that eliminates the alkoxide leaving group [28] [30].
Above pH 8.0, rapid degradation occurs with half-lives measured in seconds to minutes [26] [27]. Base-catalyzed hydrolysis becomes extremely favorable due to the high concentration of hydroxide nucleophiles and the irreversible nature of the saponification reaction [28] [30]. The carboxylic acid products are immediately deprotonated under these conditions, preventing reverse esterification [30].
The pH-dependent stability profile follows first-order kinetics with respect to ester concentration, consistent with classical ester hydrolysis mechanisms [26] [31] [32]. The rate constants increase exponentially with pH above neutral conditions, reflecting the proportional relationship between hydroxide ion concentration and hydrolysis rate [26] [27].
Temperature effects on pH-dependent stability are significant, with rate constants typically doubling for every 10°C increase in temperature [26] [31]. This temperature dependence must be considered when developing pH stability protocols for different storage and handling conditions [25] [23].